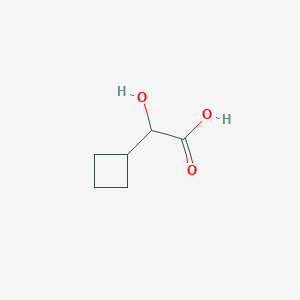

2-环丁基-2-羟基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclobutyl-2-hydroxyacetic acid is a compound that can be inferred to have a cyclobutane backbone with a hydroxyacetic acid moiety. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and behavior of 2-cyclobutyl-2-hydroxyacetic acid.

Synthesis Analysis

The synthesis of related cyclobutane-containing compounds has been reported. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, with the free amino acid being fully characterized for the first time . Additionally, the synthesis of a cyclobutanol containing dipeptide has been achieved via a short stereoselective route, which upon acid hydrolysis yields a compound with enhanced antibacterial activity . These methods could potentially be adapted for the synthesis of 2-cyclobutyl-2-hydroxyacetic acid by incorporating the appropriate hydroxyacetic acid moiety.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is known to confer rigidity due to the presence of strong intramolecular hydrogen bonds. This is evidenced by NMR structural studies and DFT theoretical calculations, which reveal the formation of cis-fused [4.2.0]octane structural units . Such structural features are likely to be present in 2-cyclobutyl-2-hydroxyacetic acid, influencing its conformation and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane derivatives can be quite diverse. For example, 2-hydroxycyclobutanone reacts with benzylic alcohols in an acid-catalyzed manner to form 2-(benzyloxy)cyclobutanones and bis(benzyloxy)dioxatricyclo decanes . This suggests that 2-cyclobutyl-2-hydroxyacetic acid could also participate in similar acid-catalyzed reactions, potentially leading to the formation of esters or other derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclobutyl-2-hydroxyacetic acid are not directly reported, the properties of similar compounds can provide some insights. Cyclobutane derivatives are generally characterized by their high rigidity and the presence of intramolecular hydrogen bonds, which can affect their boiling points, solubility, and stability . The presence of a hydroxy group in 2-cyclobutyl-2-hydroxyacetic acid would contribute to its polarity and could enhance its solubility in polar solvents.

科学研究应用

合成和工业应用

2-环丁基-2-羟基乙酸作为羟基乙酸的衍生物,在各种工业应用中发挥着重要作用。它是一种用于粘合剂、金属清洗、可生物降解材料、染色和纺织品的批量精细化学中间体。它也是个人护理产品中至关重要的成分。羟基乙酸的合成,以及由此衍生的衍生物如 2-环丁基-2-羟基乙酸,涉及各种途径,每种途径都有不同的优点和应用 (Lin Qia, 2014)。

分析化学和手性分离

在分析化学中,2-环丁基-2-羟基乙酸对映异构体已通过毛细管电泳分离,这是一种在制药和生化研究中至关重要的技术。该方法使用羟丙基-β-环糊精作为手性选择剂,其应用证明了该化合物在立体化学分析和手性分子合成中的重要性 (Wen Jun-feng, 2005)。

有机化学和衍生物合成

在有机化学领域,2-环丁基-2-羟基乙酸及其衍生物是合成多种化合物的核心。例如,溴甲基环丁烷的合成,一种衍生自环丁基甲酸(与 2-环丁基-2-羟基乙酸相关)的化合物,突出了其在创造具有潜在工业和药学意义的化合物中的应用 (D. Hui, 2003)。

先进药物设计

含环丁基的化合物,包括与 2-环丁基-2-羟基乙酸相关的化合物,在药物设计中变得越来越重要。它们独特的结构特性使它们成为合成生物医学相关材料的合适中间体,并作为药物开发中的框架。它们已在各种治疗领域得到应用,例如癌症治疗、神经系统疾病和抗病毒药物 (Shuang Ren et al., 2022)。

安全和危害

未来方向

While specific future directions for 2-Cyclobutyl-2-hydroxyacetic acid are not mentioned in the available resources, it’s worth noting that cyclobutanes are common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs . This suggests potential future research directions in the field of drug design .

属性

IUPAC Name |

2-cyclobutyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

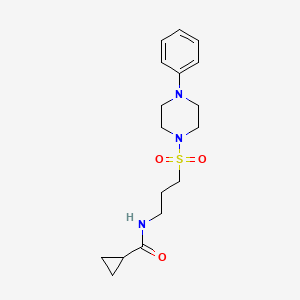

C1CC(C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)